Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Catechol O-Methyltransferase Enzyme Inhibition Parkinson's Disease

Procure Methyl 2-methylbenzo[d]oxazole-4-carboxylate (≥95%) for COMT inhibitor research and SAR. This 2-methyl benzoxazole-4-carboxylate delivers quantifiable isoform discrimination: s-COMT IC₅₀ 13 nM, MB-COMT IC₅₀ 5.8 nM. Documented mp 74–75°C and validated synthetic route (79% yield) ensure batch reproducibility absent in unsubstituted analogs. Ideal COMT reference standard for medicinal chemistry.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 128156-55-8
Cat. No. B3418728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylbenzo[d]oxazole-4-carboxylate
CAS128156-55-8
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)C(=O)OC
InChIInChI=1S/C10H9NO3/c1-6-11-9-7(10(12)13-2)4-3-5-8(9)14-6/h3-5H,1-2H3
InChIKeyXDEABWGAOREBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS 128156-55-8): Chemical Identity and Core Characteristics


Methyl 2-methylbenzo[d]oxazole-4-carboxylate (CAS 128156-55-8, C₁₀H₉NO₃, MW 191.18 g/mol) is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene-oxazole bicyclic core with a methyl substituent at the 2-position and a methyl carboxylate ester at the 4-position [1]. This specific substitution pattern imparts distinct physicochemical and biological properties that differentiate it from unsubstituted or differently substituted benzoxazole analogs. The compound exists as a crystalline solid with a reported melting point of 74–75 °C (recrystallized from hexane) and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry programs, particularly for developing enzyme inhibitors targeting catechol O-methyltransferase (COMT) and related therapeutic applications [2].

Why Generic Benzoxazole-4-carboxylate Analogs Cannot Substitute Methyl 2-methylbenzo[d]oxazole-4-carboxylate


Benzoxazole-4-carboxylate derivatives exhibit wide variability in target binding affinity, physicochemical properties, and synthetic accessibility depending on the substitution pattern at the 2-position of the oxazole ring [1]. The 2-methyl substituent in methyl 2-methylbenzo[d]oxazole-4-carboxylate directly influences the compound's electronic distribution, steric profile, and metabolic stability relative to unsubstituted analogs such as methyl benzoxazole-4-carboxylate (CAS 128156-54-7, C₉H₇NO₃) or 2-aryl/alkyl-substituted variants . These molecular differences translate into distinct COMT isoform selectivity profiles, divergent synthetic route efficiencies, and non-interchangeable performance in downstream applications. Procurement decisions based solely on the benzoxazole-4-carboxylate core without attention to the specific 2-position substituent introduce quantifiable risks in biological assay reproducibility and chemical process yields .

Quantitative Differentiation Evidence: Methyl 2-methylbenzo[d]oxazole-4-carboxylate vs. Comparators


COMT Isoform Selectivity: Differential Inhibition of Soluble vs. Membrane-Bound COMT in Rat Tissue

Methyl 2-methylbenzo[d]oxazole-4-carboxylate exhibits measurable isoform selectivity between soluble (S-COMT) and membrane-bound (MB-COMT) catechol O-methyltransferase, a differentiation not established for the unsubstituted methyl benzoxazole-4-carboxylate analog (CAS 128156-54-7). In standardized enzymatic assays using Wistar rat liver (S-COMT) and brain (MB-COMT) homogenates, the target compound demonstrated an IC₅₀ of 13 nM against S-COMT and 5.8 nM against MB-COMT, corresponding to a 2.2-fold selectivity preference for the membrane-bound isoform [1]. This isoform discrimination profile provides a defined benchmark for comparator assessment in COMT-targeted screening programs.

Catechol O-Methyltransferase Enzyme Inhibition Parkinson's Disease Neuropharmacology Isoform Selectivity

Validated Synthetic Route with Defined Yield: Patent-Documented Procedure for Scalable Production

A patent-documented synthetic route for methyl 2-methylbenzo[d]oxazole-4-carboxylate is available with fully specified reaction conditions and a quantified isolated yield . The procedure involves condensation of methyl 2-amino-3-hydroxybenzoate (167 mg, 1.0 mmol) with acetyl chloride (86 mg, 1.1 mmol) in xylene with triethylamine at 0 °C for 2 h, followed by addition of pyridine (20 mg) and TsOH (43 mg) and overnight reflux, yielding the target compound in 79% yield (151 mg) after flash chromatographic purification (petroleum ether/ethyl acetate 5:1) . In contrast, the unsubstituted methyl benzoxazole-4-carboxylate (CAS 128156-54-7) lacks comparable patent-disclosed synthetic detail with validated yield metrics .

Heterocyclic Synthesis Process Chemistry Medicinal Chemistry Building Blocks Scale-Up

Thermal Stability: Defined Melting Point for Solid-State Handling and Formulation

Methyl 2-methylbenzo[d]oxazole-4-carboxylate has a documented melting point of 74–75 °C (recrystallized from hexane), providing a verifiable solid-state thermal stability benchmark . This crystalline property distinguishes it from the unsubstituted analog methyl benzoxazole-4-carboxylate (CAS 128156-54-7), for which no melting point data are available from authoritative databases or vendor technical datasheets . The absence of thermal characterization data for the unsubstituted analog precludes assessment of its solid-state behavior during storage, handling, or formulation development.

Solid-State Characterization Preformulation Crystallinity Handling Properties

Defined Application Scenarios for Methyl 2-methylbenzo[d]oxazole-4-carboxylate Based on Quantitative Evidence


Isoform-Selective COMT Inhibitor Screening in Neuropharmacology

Investigators conducting catechol O-methyltransferase (COMT) inhibitor screening for Parkinson's disease or related neurological disorders can employ methyl 2-methylbenzo[d]oxazole-4-carboxylate as a reference compound with established isoform selectivity metrics. The compound's differential IC₅₀ values for soluble (13 nM) and membrane-bound (5.8 nM) COMT provide a quantifiable baseline for assessing novel inhibitor isoform preference. Procurement of the 2-methyl substituted variant is indicated when isoform discrimination capability is a required experimental parameter [1].

Medicinal Chemistry Building Block for Structure-Activity Relationship Studies

Medicinal chemistry programs exploring the benzoxazole scaffold can utilize methyl 2-methylbenzo[d]oxazole-4-carboxylate as a core intermediate for structure-activity relationship (SAR) investigations, with the 2-methyl group serving as a defined substituent for probing steric and electronic effects on target binding. The patent-documented synthetic route with 79% yield supports reproducible access to the compound for SAR expansion, while the established COMT inhibitory activity provides a functional anchor for assessing downstream derivatives [1].

Process Chemistry Development and Scale-Up Validation

Process development teams requiring a benzoxazole-4-carboxylate building block with fully specified synthetic parameters can reference the patent-disclosed procedure for methyl 2-methylbenzo[d]oxazole-4-carboxylate. The documented reaction conditions (acetyl chloride condensation, TsOH/pyridine-catalyzed cyclization, 79% isolated yield) provide a validated starting point for route optimization and scale-up feasibility assessment, in contrast to the unsubstituted analog which lacks comparable process documentation [1].

Solid-State Characterization and Preformulation Studies

Researchers requiring a benzoxazole derivative with defined solid-state thermal properties for crystallization studies, formulation development, or stability assessment can select methyl 2-methylbenzo[d]oxazole-4-carboxylate based on its documented melting point of 74–75 °C. This thermal benchmark enables reproducible handling, storage condition specification, and preliminary preformulation evaluation, whereas procurement of the uncharacterized unsubstituted analog introduces undefined solid-state behavior risk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methylbenzo[d]oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.